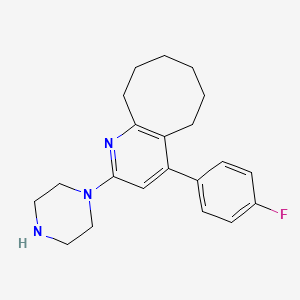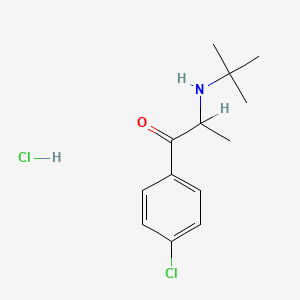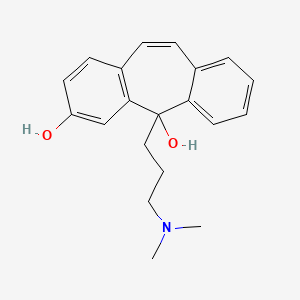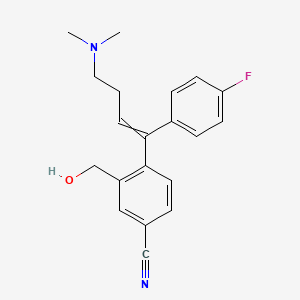![molecular formula C12H16O4 B602244 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone CAS No. 207298-39-3](/img/structure/B602244.png)
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity : Novel compounds synthesized from 1-(2-hydroxy-4-methoxyphenyl)ethanone showed antimicrobial properties. This includes the synthesis and testing of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, highlighting the compound's potential in developing antimicrobial agents (Nagamani et al., 2018).
Crystal Structure Analysis : Studies like the one on the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime contribute to understanding the structural properties of similar compounds, which can be crucial in materials science and chemistry (Rao et al., 2014).
Synthesis Methods : Research on the synthesis of chalcone derivatives, like the study involving the condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone, informs the methods of producing complex organic compounds, which can have applications in pharmaceuticals and material science (Jarag et al., 2011).
Chemical Reactions and Properties : The study of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone contributes to understanding the reactivity and interactions of such compounds, which can be significant in organic chemistry and drug development (Kesternich et al., 2010).
Medicinal Applications : Studies on compounds like 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, derived from natural sources, provide insights into potential medicinal applications, particularly in traditional medicine and natural product research (Khan et al., 2003).
Pharmaceutical Synthesis : Research on the facile synthesis and characterization of 1-(4-hydroxy-3-methoxyphenyl)ethanone and related substances demonstrates the compound's role in the synthesis of pharmaceuticals like antipsychotic drugs (Boodida et al., 2022).
properties
IUPAC Name |
1-[4-(3-hydroxypropoxy)-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8,13H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFNFYIPDUGGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

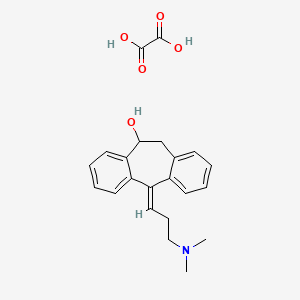
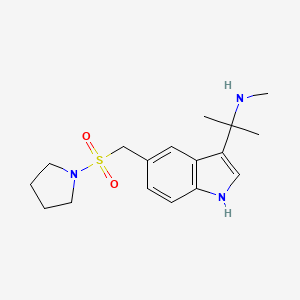
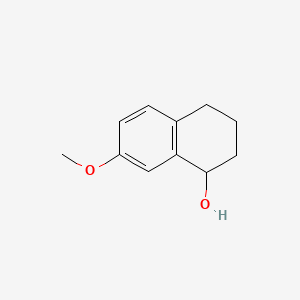


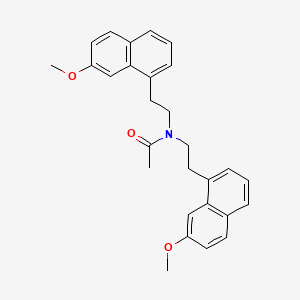
![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
